molecular formula C9H6FNO2S B2549778 Isoquinoline-6-sulfonyl fluoride CAS No. 1934467-56-7

Isoquinoline-6-sulfonyl fluoride

Cat. No.: B2549778
CAS No.: 1934467-56-7
M. Wt: 211.21
InChI Key: OPTGZNFRKOIQSE-UHFFFAOYSA-N
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Description

Isoquinoline-6-sulfonyl fluoride is a chemical compound with the molecular formula C9H6FNO2S. It is a derivative of isoquinoline, a nitrogen-containing heteroaromatic compound, and features a sulfonyl fluoride group at the 6-position of the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoquinoline-6-sulfonyl fluoride can be synthesized through several methods. One common approach involves the direct sulfonylation of isoquinoline derivatives using sulfonyl fluoride reagents. For instance, the reaction of isoquinoline with sulfur tetrafluoride (SF4) under controlled conditions can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale sulfonylation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Isoquinoline-6-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Isoquinoline-6-sulfonyl fluoride can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the sulfonyl fluoride group on the isoquinoline ring can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions .

Biological Activity

Isoquinoline-6-sulfonyl fluoride (ISF) is a compound that has garnered attention for its diverse biological activities, particularly in the context of antibacterial properties and its role as a reactive electrophile in chemical biology. This article aims to provide a comprehensive overview of the biological activity of ISF, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound belongs to a class of compounds known as isoquinoline sulfonamides, which have been identified as allosteric inhibitors of DNA gyrase, an essential enzyme in bacterial DNA replication. This compound has shown promising antibacterial activity against Gram-negative bacteria, including strains resistant to conventional antibiotics.

ISF functions primarily as an allosteric inhibitor of DNA gyrase. The compound binds to a hydrophobic pocket in the GyrA subunit of the gyrase complex, altering its conformation and inhibiting its function. This mode of action is distinct from traditional fluoroquinolone antibiotics, making ISF a potential candidate for treating antibiotic-resistant infections .

Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of ISF was evaluated through various studies. Notably, in a screening of 352 small molecules, ISF exhibited a minimum inhibitory concentration (MIC) of 6.25 µM against Escherichia coli, and 12.5 µM against Klebsiella pneumoniae . These findings underscore its potency as an antibacterial agent.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli6.25 µM
Klebsiella pneumoniae12.5 µM

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of isoquinoline sulfonamides has revealed critical insights into their design and optimization. Modifications to the isoquinoline ring and linker regions significantly impact antibacterial activity. For instance:

  • The presence of a six-atom linker between the isoquinoline and the phenyl ring is crucial for maintaining activity.
  • Substitutions on the isoquinoline nitrogen or alterations to the secondary amine group can lead to substantial decreases in potency .

Study on Antimicrobial Efficacy

In a recent study published in Nature Communications, researchers screened various isoquinoline sulfonamides for their antimicrobial properties. The study highlighted that compounds structurally similar to ISF were effective against fluoroquinolone-resistant strains of E. coli. The lead compound from this series demonstrated low cytotoxicity in human cell lines while retaining significant antibacterial activity, suggesting its potential for therapeutic development .

Reactivity in Chemical Biology

ISF also serves as a reactive electrophile due to its sulfonyl fluoride functional group, which can covalently modify nucleophilic amino acid sidechains such as lysine and serine. This property has been exploited in chemoproteomic workflows to identify novel protein targets and assess enzyme functionality .

Applications in Target Identification

The unique reactivity profile of ISF allows it to be used as a tool for target identification in various biological contexts. For example, it has been employed to probe kinase interactions within live cells, revealing insights into enzyme binding sites and substrate interactions .

Properties

IUPAC Name

isoquinoline-6-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2S/c10-14(12,13)9-2-1-8-6-11-4-3-7(8)5-9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTGZNFRKOIQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934467-56-7
Record name isoquinoline-6-sulfonyl fluoride
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